3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid
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Overview
Description
3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a chlorinated indole core with a fluorophenyl group, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to various receptors, influencing multiple biological pathways . This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid stands out due to its unique combination of a chlorinated indole core and a fluorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13ClFNO2 |
---|---|
Molecular Weight |
317.7 g/mol |
IUPAC Name |
3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H13ClFNO2/c18-11-3-7-15-14(9-11)13(6-8-16(21)22)17(20-15)10-1-4-12(19)5-2-10/h1-5,7,9,20H,6,8H2,(H,21,22) |
InChI Key |
LZLZZNMYRRPFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Cl)CCC(=O)O)F |
Origin of Product |
United States |
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